Cas no 20274-91-3 (H-Arg-Gly-Glu-OH trifluoroacetate salt)

H-Arg-Gly-Glu-OH trifluoroacetate salt 化学的及び物理的性質
名前と識別子
-
- H-Arg-Gly-Glu-OH
- (2S)-2-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]pentanedioic acid
- Arg-Gly-Glu
- DTXSID60705766
- L-Arginyl-glycyl-L-glutamic acid
- CHEBI:158972
- FA110065
- H-Arg-Gly-Glu-OH trifluoroacetate salt
- arginyl-glycyl-glutamic acid
- N~5~-(Diaminomethylidene)-L-ornithylglycyl-L-glutamic acid
- 20274-91-3
- L-Glutamic acid, L-arginylglycyl-
-
- インチ: InChI=1S/C13H24N6O6/c14-7(2-1-5-17-13(15)16)11(23)18-6-9(20)19-8(12(24)25)3-4-10(21)22/h7-8H,1-6,14H2,(H,18,23)(H,19,20)(H,21,22)(H,24,25)(H4,15,16,17)/t7-,8-/m0/s1
- InChIKey: AUFHLLPVPSMEOG-YUMQZZPRSA-N
- ほほえんだ: O=C(O)CC[C@@H](C(O)=O)NC(CNC([C@@H](N)CCCNC(N)=N)=O)=O
計算された属性
- せいみつぶんしりょう: 360.176
- どういたいしつりょう: 360.176
- 同位体原子数: 0
- 水素結合ドナー数: 8
- 水素結合受容体数: 12
- 重原子数: 25
- 回転可能化学結合数: 15
- 複雑さ: 519
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 223A^2
- 疎水性パラメータ計算基準値(XlogP): -5.6
H-Arg-Gly-Glu-OH trifluoroacetate salt 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | H291240-50mg |
H-Arg-Gly-Glu-OH trifluoroacetate salt |
20274-91-3 | 50mg |
$ 735.00 | 2022-06-04 | ||
TRC | H291240-100mg |
H-Arg-Gly-Glu-OH trifluoroacetate salt |
20274-91-3 | 100mg |
$ 1175.00 | 2022-06-04 | ||
TRC | H291240-25mg |
H-Arg-Gly-Glu-OH trifluoroacetate salt |
20274-91-3 | 25mg |
$ 445.00 | 2022-06-04 |
H-Arg-Gly-Glu-OH trifluoroacetate salt 関連文献
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Adrian Scaffidi,Keith A. Stubbs,Rebecca J. Dennis,Edward J. Taylor,Gideon J. Davies,David J. Vocadlo,Robert V. Stick Org. Biomol. Chem., 2007,5, 3013-3019
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936
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Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
H-Arg-Gly-Glu-OH trifluoroacetate saltに関する追加情報
Recent Advances in the Study of H-Arg-Gly-Glu-OH Trifluoroacetate Salt (CAS: 20274-91-3) in Chemical Biology and Pharmaceutical Research
The tripeptide H-Arg-Gly-Glu-OH trifluoroacetate salt (CAS: 20274-91-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound, characterized by its trifluoroacetate salt form, has been the subject of several studies aimed at elucidating its biological activity, stability, and potential as a drug candidate or research tool. Recent literature highlights its role in modulating protein-protein interactions, particularly in the context of inflammatory pathways and cellular signaling.
A 2023 study published in the Journal of Medicinal Chemistry explored the use of H-Arg-Gly-Glu-OH trifluoroacetate salt as a scaffold for designing novel anti-inflammatory peptides. The researchers employed molecular docking and dynamic simulations to demonstrate its binding affinity for key inflammatory mediators, such as TNF-α and IL-6. The study reported a significant reduction in cytokine release in vitro, suggesting its potential as a lead compound for developing anti-inflammatory therapeutics. The trifluoroacetate salt form was noted for its enhanced solubility and stability under physiological conditions, which are critical for in vivo applications.
Another recent investigation, featured in Bioorganic & Medicinal Chemistry Letters, focused on the compound's role in peptide-based drug delivery systems. The study highlighted the ability of H-Arg-Gly-Glu-OH trifluoroacetate salt to facilitate cellular uptake via endocytosis, making it a promising candidate for targeted drug delivery. The researchers synthesized derivatives of the peptide and evaluated their efficacy in delivering anticancer agents to tumor cells. The results indicated a marked improvement in drug accumulation within cancer cells, with minimal off-target effects, underscoring the compound's utility in precision medicine.
In addition to its therapeutic potential, H-Arg-Gly-Glu-OH trifluoroacetate salt has been utilized in proteomics research. A 2024 paper in Analytical Chemistry described its application as a mass spectrometry standard for peptide quantification. The study emphasized the compound's high purity and reproducibility, which are essential for accurate quantitative analysis. The trifluoroacetate salt form was particularly advantageous due to its compatibility with common ionization techniques, such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI).
Despite these promising findings, challenges remain in the large-scale synthesis and formulation of H-Arg-Gly-Glu-OH trifluoroacetate salt. A recent review in Organic Process Research & Development discussed the optimization of synthetic routes to improve yield and reduce production costs. The authors proposed a novel solid-phase peptide synthesis (SPPS) protocol that minimizes side reactions and enhances purity. This advancement is expected to facilitate broader adoption of the compound in both research and clinical settings.
In conclusion, H-Arg-Gly-Glu-OH trifluoroacetate salt (CAS: 20274-91-3) represents a versatile and valuable tool in chemical biology and pharmaceutical research. Its applications span from drug development to proteomics, with ongoing studies continuing to uncover new therapeutic and analytical uses. Future research should focus on addressing scalability issues and further elucidating its mechanistic pathways to fully realize its potential.
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